

In-Depth Technical Guide: 5-Chloro-2-isopropoxypyridine-3-boronic acid

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Compound of Interest

Compound Name: 5-Chloro-2-isopropoxypyridine-3-boronic acid

Cat. No.: B595397

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Chloro-2-isopropoxypyridine-3-boronic acid**, a key building block in modern medicinal chemistry. This document details its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Chemical Identity and Properties

5-Chloro-2-isopropoxypyridine-3-boronic acid is a substituted pyridinylboronic acid that serves as a versatile reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. While a specific CAS number is not publicly available, it is identified by its MDL number.

Table 1: Physicochemical Properties

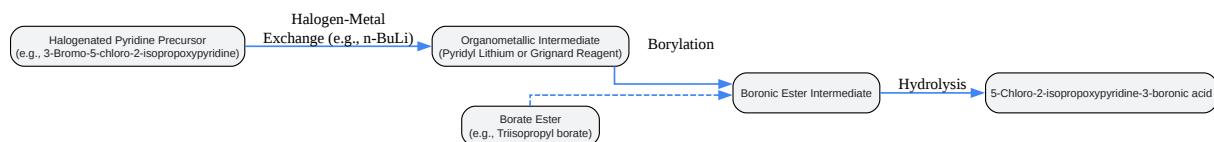
Property	Value
MDL Number	MFCD13195662
Empirical Formula	C ₈ H ₁₁ BCINO ₃
Molecular Weight	215.44 g/mol
Appearance	Solid
SMILES String	CC(OC1=NC=C(C=C1B(O)O)Cl)C
InChI Key	NMVYPCNDMPTZQR-UHFFFAOYSA-N
Storage Class	11 - Combustible Solids

Synthesis and Experimental Protocols

The synthesis of substituted pyridineboronic acids is a critical process for their application in drug discovery. While a specific protocol for **5-Chloro-2-isopropoxypyridine-3-boronic acid** is not readily found in the public domain, a general and robust method for the synthesis of analogous 2-alkoxypyridine-3-boronic acids involves a halogen-metal exchange followed by borylation.

General Synthesis Workflow of 2-Alkoxypyridine-3-boronic Acids

The synthesis typically starts from a halogenated pyridine precursor, which undergoes a metal-halogen exchange to form an organometallic intermediate. This intermediate is then reacted with a borate ester, followed by hydrolysis to yield the desired boronic acid.



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Caption: General synthesis workflow for 2-alkoxypyridine-3-boronic acids.

Illustrative Experimental Protocol: Synthesis of a Pyridine-3-boronic Acid Derivative

This protocol is adapted from a general procedure for the synthesis of pyridine-3-boronic acids via a lithium-halogen exchange.

Materials:

- 3-Bromopyridine derivative (1.0 eq)
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes (1.1 eq)
- Triisopropyl borate (1.2 eq)
- 2N Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH) solution
- Sodium chloride (NaCl)
- Acetonitrile

Procedure:

- Dissolve the 3-bromopyridine derivative in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon).
- Slowly add n-butyllithium to the cooled solution and stir for 30 minutes at -78 °C.
- Add triisopropyl borate dropwise to the reaction mixture, maintaining the temperature at -78 °C.

- Allow the reaction to warm to room temperature and stir for an additional 2 hours.
- Quench the reaction by the slow addition of 2N HCl.
- Adjust the pH of the aqueous layer to approximately 7.5 with a NaOH solution to precipitate the crude product.
- Extract the aqueous layer with an organic solvent (e.g., THF or Ethyl Acetate).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., acetonitrile/water).

Applications in Suzuki-Miyaura Cross-Coupling Reactions

5-Chloro-2-isopropoxypyridine-3-boronic acid is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. This reaction is widely employed in the synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules.

General Suzuki-Miyaura Coupling Workflow

The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with the boronic acid and reductive elimination to form the coupled product and regenerate the catalyst.

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